molecular formula C16H26ClNO4 B584046 (S)-Esmolol Hydrochloride CAS No. 112923-91-8

(S)-Esmolol Hydrochloride

Katalognummer: B584046
CAS-Nummer: 112923-91-8
Molekulargewicht: 331.837
InChI-Schlüssel: GEKNCWBANDDJJL-UQKRIMTDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-Esmolol Hydrochloride is a cardioselective beta-1 adrenergic receptor blocker. It is primarily used in the management of supraventricular tachycardia and for controlling ventricular rate in patients with atrial fibrillation or atrial flutter. The compound is known for its rapid onset and short duration of action, making it suitable for acute settings where quick control of heart rate is necessary.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Esmolol Hydrochloride involves several steps, starting from the appropriate chiral precursor. The key steps include:

    Chiral Resolution: The initial step involves the resolution of the racemic mixture to obtain the (S)-enantiomer.

    Esterification: The chiral intermediate undergoes esterification to form the corresponding ester.

    Hydrolysis: The ester is then hydrolyzed under acidic or basic conditions to yield the desired (S)-Esmolol.

    Salt Formation: Finally, the free base is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

    Catalysis: Employing catalysts to improve the selectivity and rate of the chiral resolution step.

    Purification: Advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: (S)-Esmolol Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound back to its precursor forms.

    Substitution: Nucleophilic substitution reactions can occur at the beta-adrenergic receptor site.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Conditions typically involve nucleophiles like halides under basic or acidic environments.

Major Products: The major products formed from these reactions include various derivatives of (S)-Esmolol, which can be further utilized in medicinal chemistry for developing new therapeutic agents.

Wissenschaftliche Forschungsanwendungen

(S)-Esmolol Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studying beta-blocker interactions and synthesis.

    Biology: Employed in research on cardiovascular physiology and beta-adrenergic receptor functions.

    Medicine: Extensively used in clinical trials for developing new cardiovascular drugs.

    Industry: Utilized in the formulation of intravenous medications for acute cardiac care.

Wirkmechanismus

(S)-Esmolol Hydrochloride exerts its effects by selectively blocking beta-1 adrenergic receptors in the heart. This leads to:

    Decreased Heart Rate: By inhibiting the sympathetic nervous system’s action on the heart.

    Reduced Myocardial Contractility: Lowering the force of heart contractions.

    Molecular Targets: The primary target is the beta-1 adrenergic receptor, which is part of the G-protein coupled receptor family.

    Pathways Involved: The inhibition of cyclic AMP (cAMP) production, leading to decreased calcium influx in cardiac cells.

Vergleich Mit ähnlichen Verbindungen

    Metoprolol: Another beta-1 selective blocker with a longer duration of action.

    Atenolol: Similar in selectivity but differs in pharmacokinetic properties.

    Propranolol: A non-selective beta-blocker affecting both beta-1 and beta-2 receptors.

Uniqueness of (S)-Esmolol Hydrochloride:

    Rapid Onset: Provides quick therapeutic effects, essential in emergency settings.

    Short Duration: Allows for precise control of heart rate without prolonged effects.

    Cardioselectivity: Minimizes side effects related to beta-2 receptor blockade, such as bronchoconstriction.

Biologische Aktivität

(S)-Esmolol hydrochloride is a selective β1-adrenergic receptor antagonist with a unique pharmacokinetic profile characterized by its rapid onset and short duration of action. This compound has garnered attention for its potential therapeutic applications, particularly in the management of cardiac conditions and wound healing in diabetic patients. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy in clinical settings, and relevant research findings.

(S)-Esmolol primarily functions by selectively blocking β1-adrenergic receptors in the heart. This leads to a decrease in heart rate and myocardial contractility, making it useful for managing conditions such as tachycardia and hypertension. Unlike traditional β-blockers, (S)-Esmolol has a rapid hydrolysis rate due to its ester linkage, resulting in a short half-life of approximately 9 minutes after intravenous administration . This rapid metabolism allows for precise control over its effects, minimizing the risk of prolonged adverse effects.

1. Cardiovascular Use

(S)-Esmolol is widely used in acute settings for the management of supraventricular tachycardia and during surgical procedures to control heart rate. Its cardioselectivity ensures that it primarily affects the heart without significant impact on peripheral β2-adrenergic receptors at therapeutic doses .

2. Wound Healing

Recent studies have explored the application of this compound in improving wound healing, particularly in diabetic foot ulcers (DFUs). A randomized clinical trial demonstrated that patients treated with topical esmolol exhibited significantly higher rates of ulcer closure compared to those receiving standard care. Specifically, 77.2% of patients treated with esmolol achieved closure by week 24 versus 55.6% in the control group (odds ratio [OR], 2.71; P = .01) .

Mechanisms in Wound Healing

Research indicates that (S)-Esmolol may facilitate wound healing by:

  • Inhibiting aldose reductase, which reduces sorbitol accumulation and oxidative stress.
  • Enhancing fibroblast migration and angiogenesis through nitric oxide induction .
  • Modulating apoptotic pathways by inhibiting Caspase-3 and upregulating Bcl-2, promoting cell survival during the healing process .

Efficacy in Diabetic Foot Ulcers

A comprehensive study assessed the efficacy of a novel topical formulation of esmolol hydrochloride (Galnobax) on diabetic rats. The findings revealed that esmolol significantly improved wound healing metrics compared to controls, supporting its role as a therapeutic agent for DFUs .

Study ParameterEsmolol Group (n=68)Control Group (n=72)p-value
Ulcer Closure at 12 weeks60.3%41.7%.03
Ulcer Closure at 24 weeks77.2%55.6%.01
Median Time to Ulcer Closure (days)85Not estimable-

Adverse Effects

While treatment-emergent adverse events were reported in 18.8% of participants, most were not attributed to esmolol itself . This highlights the relative safety profile of esmolol when used as directed.

Eigenschaften

IUPAC Name

methyl 3-[4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO4.ClH/c1-12(2)17-10-14(18)11-21-15-7-4-13(5-8-15)6-9-16(19)20-3;/h4-5,7-8,12,14,17-18H,6,9-11H2,1-3H3;1H/t14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKNCWBANDDJJL-UQKRIMTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC[C@@H](COC1=CC=C(C=C1)CCC(=O)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00735380
Record name Methyl 3-(4-{(2S)-2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)propanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112923-91-8
Record name Esmolol hydrochloride, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112923918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-(4-{(2S)-2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)propanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ESMOLOL HYDROCHLORIDE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FDX80X52FG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.